molecular formula C23H30N2O2 B2885658 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 955592-62-8

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No. B2885658
CAS RN: 955592-62-8
M. Wt: 366.505
InChI Key: PLMCMUACSPMQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicine and biochemistry. In

Scientific Research Applications

Structural Aspects and Properties

  • Research on amide-containing isoquinoline derivatives highlights their capability to form gels and crystalline salts with mineral acids, suggesting applications in material science for gel formation and crystal engineering. The protonation states of these compounds significantly influence their fluorescence properties, indicating potential use in fluorescence microscopy or as fluorescent markers in biological studies (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Studies

  • A series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and examined for their dopamine-like activity, suggesting applications in developing therapeutics targeting the dopaminergic system, potentially for the treatment of diseases like Parkinson's or for use in neuropsychiatric medications (Jacob, Nichols, Kohli, & Glock, 1981).

Antibiotic and Antitumor Activities

  • Tetrahydroquinoline derivatives have shown high biological activity against bacteria, fungi, and cancer cells. One derivative, helquinoline, was isolated from Janibacter limosus and demonstrated significant antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents (Asolkar et al., 2004).
  • Methoxy-indolo[2,1‐a]isoquinolines and their derivatives exhibited cytostatic activity in vitro, suggesting potential use in cancer therapy, particularly in the design of new antitumor drugs (Ambros, Angerer, & Wiegrebe, 1988).

Metabolic Studies

  • Chloroacetamide herbicides and their metabolites were studied in human and rat liver microsomes, shedding light on metabolic pathways relevant to toxicology and environmental health. This research can contribute to safer design and evaluation of herbicides and other agricultural chemicals (Coleman et al., 2000).

properties

IUPAC Name

2-(3-methylphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-13-25-14-5-7-20-16-19(9-10-22(20)25)11-12-24-23(26)17-27-21-8-4-6-18(2)15-21/h4,6,8-10,15-16H,3,5,7,11-14,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMCMUACSPMQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide

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